molecular formula C11H22N2O B7813235 2-Imidazolidinone, 1,3-dibutyl- CAS No. 4761-09-5

2-Imidazolidinone, 1,3-dibutyl-

Cat. No.: B7813235
CAS No.: 4761-09-5
M. Wt: 198.31 g/mol
InChI Key: FXCPLDHPNOXGOM-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1,3-dibutyl- is a chemical compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 3. The 1,3-dibutyl variant has two butyl groups attached to the nitrogen atoms at positions 1 and 3.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of butylamine with ethylene carbonate under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multistep synthesis involving the reaction of butylamine with ethylene carbonate, followed by purification steps to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the butyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different alkyl groups.

Scientific Research Applications

2-Imidazolidinone, 1,3-dibutyl- has several applications in scientific research:

  • Chemistry: It is used as a solvent and reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms.

  • Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The specific mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes to modulate their activity.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-imidazolidinone

  • 1,3-Diethyl-2-imidazolidinone

  • 1,3-Dipropyl-2-imidazolidinone

Uniqueness: 2-Imidazolidinone, 1,3-dibutyl- is unique due to its longer alkyl chains, which can influence its physical and chemical properties compared to its shorter-chain counterparts.

Properties

IUPAC Name

1,3-dibutylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-5-7-12-9-10-13(11(12)14)8-6-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCPLDHPNOXGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C1=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197220
Record name 2-Imidazolidinone, 1,3-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4761-09-5
Record name 1,3-Dibutyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4761-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1,3-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004761095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dibutylethyleneurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186243
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Record name 2-Imidazolidinone, 1,3-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dibutylethyleneurea
Source FDA Global Substance Registration System (GSRS)
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